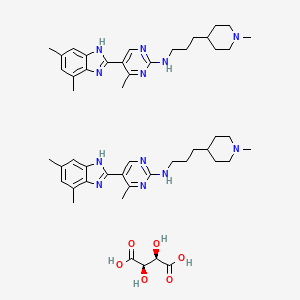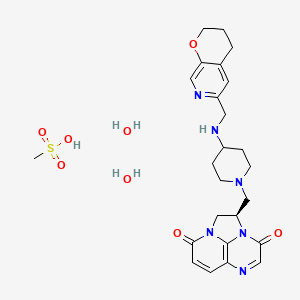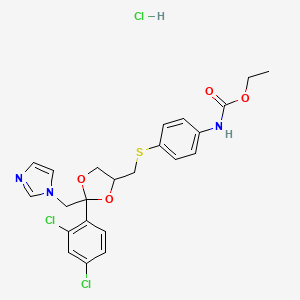
Tubulozole HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tubulozole hydrochloride is a chemical compound known for its role as a microtubule inhibitor. It is primarily used in scientific research to study cell division and microtubule dynamics. Tubulozole hydrochloride has shown potential in various fields, including cancer research and antimalarial studies .
準備方法
The synthesis of tubulozole hydrochloride typically involves the preparation of its base compound, tubulozole, followed by its conversion to the hydrochloride salt. The synthetic route generally includes the following steps :
Synthesis of Tubulozole: The base compound is synthesized through a series of organic reactions involving specific reagents and catalysts.
Conversion to Hydrochloride Salt: Tubulozole is then reacted with hydrochloric acid to form tubulozole hydrochloride.
化学反応の分析
Tubulozole hydrochloride undergoes various chemical reactions, including:
Oxidation: Tubulozole hydrochloride can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving tubulozole hydrochloride typically occur at specific functional groups, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Tubulozole hydrochloride has a wide range of scientific research applications :
Chemistry: It is used to study microtubule dynamics and the effects of microtubule inhibitors on cellular processes.
Biology: Tubulozole hydrochloride is employed in cell biology research to investigate cell division, mitosis, and cytoskeletal organization.
Medicine: In cancer research, tubulozole hydrochloride is studied for its potential to inhibit tumor growth by disrupting microtubule function.
Industry: Although its industrial applications are limited, tubulozole hydrochloride is used in the development of new pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of tubulozole hydrochloride involves its interaction with microtubules . Tubulozole hydrochloride binds to tubulin, a protein that forms microtubules, and inhibits its polymerization. This disruption of microtubule dynamics interferes with cell division, leading to cell cycle arrest and apoptosis. The compound’s antimalarial activity is also attributed to its ability to inhibit protein synthesis in Plasmodium falciparum .
類似化合物との比較
Tubulozole hydrochloride is compared with other microtubule inhibitors such as colcemid and vinblastine :
Colcemid: Similar to tubulozole hydrochloride, colcemid inhibits microtubule polymerization. colcemid has a broader range of effects on protein synthesis.
Vinblastine: While vinblastine also targets microtubules, it has a different binding site and mechanism of action compared to tubulozole hydrochloride.
Tubulozole hydrochloride is unique in its stereospecific activity, with the cis-isomer being more effective in inhibiting microtubule dynamics and exhibiting antitumor properties .
特性
IUPAC Name |
ethyl N-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N3O4S.ClH/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25;/h3-11,15,18H,2,12-14H2,1H3,(H,27,29);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQPPNNARUQMJA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

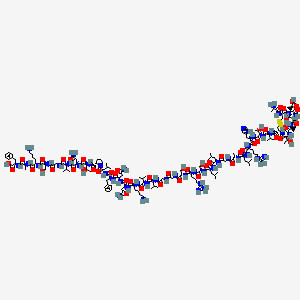
![1-(4-Hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl)-6-methylheptan-3-one](/img/structure/B10859552.png)


![N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride](/img/structure/B10859577.png)
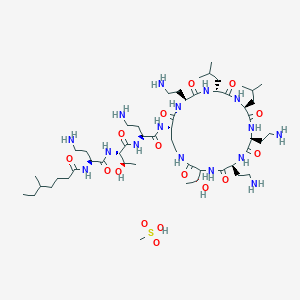

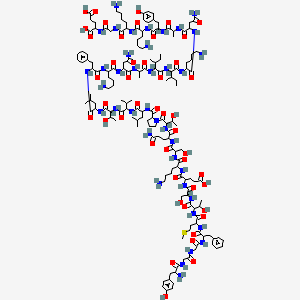

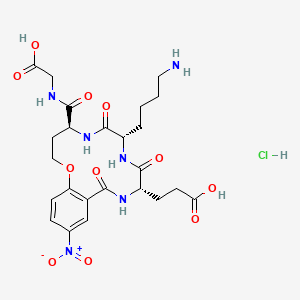
![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859637.png)
